![molecular formula C16H28N2O4 B14483044 N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine CAS No. 64325-15-1](/img/structure/B14483044.png)
N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine is a synthetic compound that belongs to the class of amino acid derivatives It features a leucine moiety linked to a hexanoyl chain, which is further modified with a 2-methylacryloyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine typically involves the following steps:
Protection of Functional Groups: The amino and carboxyl groups of L-leucine are protected using suitable protecting groups to prevent unwanted side reactions.
Formation of Hexanoyl Intermediate: The hexanoyl chain is introduced through an acylation reaction, often using hexanoyl chloride in the presence of a base such as triethylamine.
Introduction of 2-Methylacryloyl Group: The 2-methylacryloyl group is added via a Michael addition reaction, where the hexanoyl intermediate reacts with 2-methylacryloyl chloride.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow reactions and the use of automated synthesizers can enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: The compound can be employed in studies of protein-ligand interactions and enzyme kinetics.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-acetyl-L-leucine: A modified amino acid with similar structural features but different functional groups.
N-methyl-L-leucine: Another derivative of leucine with a methyl group substitution.
Uniqueness
N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine is unique due to its combination of a hexanoyl chain and a 2-methylacryloyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
64325-15-1 |
|---|---|
Molekularformel |
C16H28N2O4 |
Molekulargewicht |
312.40 g/mol |
IUPAC-Name |
(2S)-4-methyl-2-[6-(2-methylprop-2-enoylamino)hexanoylamino]pentanoic acid |
InChI |
InChI=1S/C16H28N2O4/c1-11(2)10-13(16(21)22)18-14(19)8-6-5-7-9-17-15(20)12(3)4/h11,13H,3,5-10H2,1-2,4H3,(H,17,20)(H,18,19)(H,21,22)/t13-/m0/s1 |
InChI-Schlüssel |
OCQTTZPVTHKKRL-ZDUSSCGKSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)CCCCCNC(=O)C(=C)C |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)CCCCCNC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



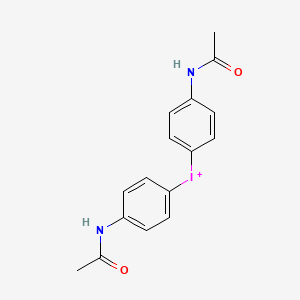



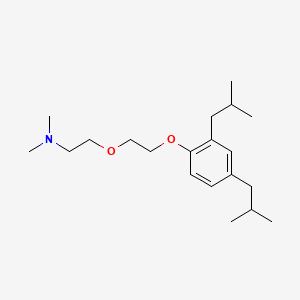
![3-[(Trimethylsilyl)oxy]cyclohex-2-ene-1-carbonitrile](/img/structure/B14482998.png)
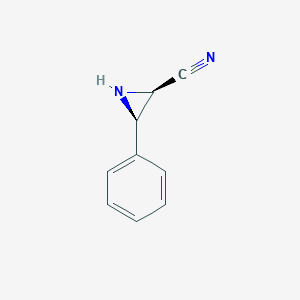

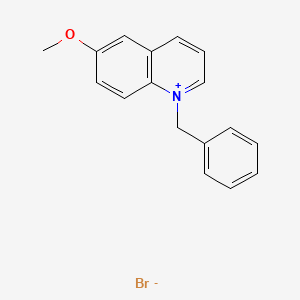

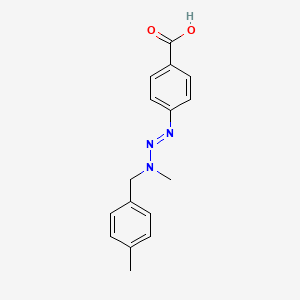
![Phenol, 2,2'-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B14483060.png)
![3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide](/img/structure/B14483063.png)
